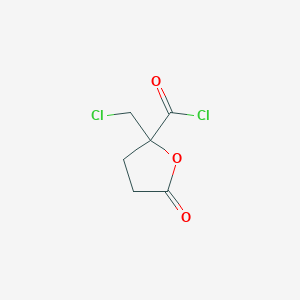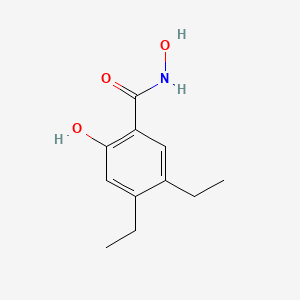
4,5-diethyl-N,2-dihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-diethyl-N,2-dihydroxybenzamide is an organic compound that incorporates both hydroxamate and phenoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl-N,2-dihydroxybenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives, including this compound, often involves the use of solid acid catalysts and ultrasonic irradiation to ensure high efficiency and low reaction times . The use of recoverable catalysts and green technologies is emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-diethyl-N,2-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-diethyl-N,2-dihydroxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: The compound’s coordination chemistry makes it a candidate for developing new therapeutic agents.
Industry: It is used in the synthesis of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 4,5-diethyl-N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can influence various molecular targets and pathways, including enzyme inhibition and metal ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-bis(2-hydroxybenzyl)-ethylenediamine-N,N′-diacetic acid: This compound is also a hydroxamate ligand with strong metal-chelating properties.
Deferasirox: A tridentate iron chelator used in medicine for treating iron overload.
Deferiprone: Another iron chelator with applications in treating iron overload conditions.
Propriétés
Numéro CAS |
349392-86-5 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4,5-diethyl-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-7-5-9(11(14)12-15)10(13)6-8(7)4-2/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
YDLJEHIKROTUBW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1CC)O)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


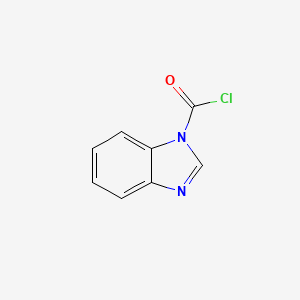
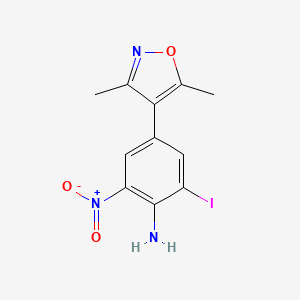

![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)


![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
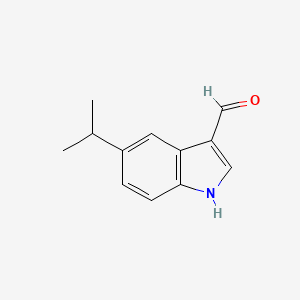

![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
